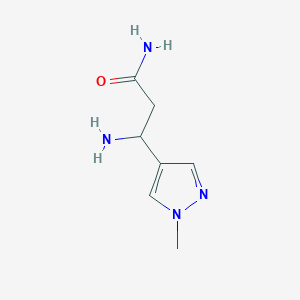

3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide

Description

BenchChem offers high-quality 3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H12N4O |

|---|---|

Molecular Weight |

168.20 g/mol |

IUPAC Name |

3-amino-3-(1-methylpyrazol-4-yl)propanamide |

InChI |

InChI=1S/C7H12N4O/c1-11-4-5(3-10-11)6(8)2-7(9)12/h3-4,6H,2,8H2,1H3,(H2,9,12) |

InChI Key |

UIXUWLUZWXGSFY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C(CC(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Novel Pyrazole Derivatives: A Strategic Guide to Synthesis and Biological Activity Screening

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural versatility and capacity to modulate a wide array of biological targets have cemented its importance in drug discovery.[3][4] Pyrazole derivatives have been successfully developed into a range of therapeutic agents, including anti-inflammatory drugs like celecoxib, anticancer agents, and potent antimicrobial compounds.[3][5] This guide is designed to serve as a comprehensive technical resource for researchers engaged in the synthesis and biological evaluation of novel pyrazole derivatives. Moving beyond a mere recitation of protocols, we will delve into the strategic considerations and mechanistic underpinnings that inform the design, synthesis, and screening of these promising therapeutic candidates.

Part 1: The Synthetic Arsenal: Crafting Novel Pyrazole Scaffolds

The synthesis of the pyrazole core is a well-established field, yet the quest for novel derivatives with enhanced biological activity necessitates a deep understanding of the available synthetic methodologies. The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.

Foundational Syntheses: The Knorr and Hantzsch Reactions

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a cornerstone of pyrazole chemistry.[6][7] This condensation reaction between a hydrazine and a 1,3-dicarbonyl compound is a robust and high-yielding method for the preparation of a wide variety of pyrazole derivatives.[8]

A variation of this is the reaction of hydrazines with β-ketoesters, which yields pyrazolones.[6] While often drawn in their keto form, pyrazolones predominantly exist in the enol tautomer, which confers aromaticity to the five-membered ring.[6]

The Hantzsch pyrrole synthesis, while primarily for pyrroles, can be adapted for pyrazole synthesis, showcasing the versatility of cyclocondensation reactions in heterocyclic chemistry.[9]

Modern Innovations: Multicomponent Reactions and Greener Syntheses

While classical methods are reliable, modern synthetic chemistry has gravitated towards more efficient and environmentally benign approaches. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form the final product, offer significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.[8]

Recent advancements have focused on the development of green synthetic protocols. These methods often utilize water as a solvent, employ heterogeneous catalysts like nano-ZnO or Amberlyst-70, or leverage alternative energy sources such as microwave and ultrasound irradiation to drive reactions.[10][11][12] These techniques not only reduce the environmental impact of chemical synthesis but can also lead to improved yields and shorter reaction times.[11]

Strategic Functionalization: Tailoring the Pyrazole Core

The biological activity of a pyrazole derivative is exquisitely sensitive to the nature and position of its substituents. Strategic functionalization of the pyrazole ring is therefore a critical aspect of drug design. For instance, the introduction of formyl groups via the Vilsmeier-Haack reaction provides a versatile handle for further elaboration into more complex structures.[13][14] Similarly, the incorporation of amino groups allows for the generation of diverse libraries of compounds through subsequent derivatization.[14] The synthesis of pyrazoles bearing trifluoromethyl groups has also been a subject of interest, as this moiety can significantly enhance the metabolic stability and bioavailability of a drug candidate.[12][13]

Part 2: Unveiling Biological Potential: A Framework for Activity Screening

The synthesis of a novel pyrazole derivative is only the first step. A systematic and rigorous biological evaluation is essential to identify promising lead compounds. The screening cascade should be designed to efficiently assess a compound's activity against a range of relevant biological targets.

High-Throughput Screening (HTS): A Broad Net for Bioactivity

High-Throughput Screening (HTS) allows for the rapid assessment of large compound libraries against specific biological targets.[15][16] This is often the initial step in identifying "hits" – compounds that exhibit a desired biological effect.[15] HTS assays are typically performed in a miniaturized format (e.g., 96- or 384-well plates) and utilize automated liquid handling systems to achieve high throughput.[17] The readouts are often fluorescence- or luminescence-based, providing a sensitive and quantitative measure of activity.[15]

A more advanced approach is quantitative HTS (qHTS), which assesses a compound's activity at multiple concentrations, providing a more detailed understanding of its dose-response relationship.[18]

In Vitro Assays: Probing Specific Biological Activities

Once initial hits are identified, a battery of in vitro assays is employed to confirm and characterize their biological activity. The choice of assays will be dictated by the therapeutic area of interest.

The evaluation of anticancer activity is a multi-faceted process that begins with assessing a compound's effect on cancer cell viability and proliferation.[19][20]

-

Cytotoxicity Assays: These assays measure the ability of a compound to kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[20][21] The lactate dehydrogenase (LDH) release assay is another common method that quantifies cell death by measuring the release of LDH from cells with compromised membrane integrity.[22]

-

Anti-proliferative Assays: These assays determine a compound's ability to inhibit the growth of cancer cells. The sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[20] The clonogenic assay is a cell survival assay that assesses the ability of a single cell to grow into a colony.[20]

The results of these assays are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of the biological activity.

Table 1: Common In Vitro Assays for Anticancer Activity Screening

| Assay Type | Principle | Endpoint Measured | Reference |

| MTT Assay | Reduction of tetrazolium dye by mitochondrial dehydrogenases in viable cells. | Cell viability/metabolic activity | [20][21] |

| LDH Release Assay | Measurement of lactate dehydrogenase released from damaged cells. | Cytotoxicity/membrane integrity | [22] |

| SRB Assay | Staining of total cellular protein with sulforhodamine B. | Cell proliferation/biomass | [20] |

| Clonogenic Assay | Ability of a single cell to form a colony. | Cell survival and proliferation | [20] |

The increasing prevalence of antimicrobial resistance necessitates the development of new antimicrobial agents. The in vitro evaluation of a compound's antimicrobial activity is crucial for identifying promising candidates.[23]

-

Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[23][24] The assay is typically performed in 96-well plates, and serial dilutions of the test compound are incubated with a standardized inoculum of the microorganism.[24][25]

-

Agar Dilution Method: In this method, the antimicrobial agent is incorporated into the agar medium at various concentrations.[23][24] The surface of the agar is then inoculated with the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth.[23]

-

Disk Diffusion Method: This is a qualitative or semi-quantitative method where a paper disk impregnated with the test compound is placed on an agar plate inoculated with the microorganism.[23][25] The compound diffuses into the agar, creating a concentration gradient. The diameter of the zone of inhibition around the disk is a measure of the compound's antimicrobial activity.[26]

Table 2: Standard Methods for Antimicrobial Susceptibility Testing

| Method | Principle | Key Parameter Determined | Reference |

| Broth Dilution | Serial dilution of the antimicrobial agent in liquid media. | Minimum Inhibitory Concentration (MIC) | [23][25] |

| Agar Dilution | Incorporation of the antimicrobial agent into solid media. | Minimum Inhibitory Concentration (MIC) | [23][24] |

| Disk Diffusion | Diffusion of the antimicrobial agent from a paper disk into agar. | Zone of inhibition (qualitative/semi-quantitative) | [23][26] |

In Vivo Models: Assessing Efficacy and Safety in a Biological System

While in vitro assays provide valuable information about a compound's activity at the cellular level, they do not fully recapitulate the complexity of a living organism. In vivo models are therefore essential for evaluating a compound's efficacy, pharmacokinetics, and toxicity in a whole-animal system.[27]

Several animal models are used to screen for anti-inflammatory activity.[28][29]

-

Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation.[28] Edema is induced by injecting carrageenan into the paw of a rodent, and the anti-inflammatory effect of a test compound is assessed by its ability to reduce the swelling.[30]

-

Cotton Pellet-Induced Granuloma: This model is used to evaluate the effect of a compound on the proliferative phase of inflammation.[28] A sterile cotton pellet is implanted subcutaneously, which induces the formation of granulomatous tissue. The anti-inflammatory activity is determined by the reduction in the dry weight of the granuloma.[28]

The hollow fiber assay is a rapid in vivo method for evaluating the cytotoxicity of a compound against human tumor cells grown in hollow fibers that are implanted in mice.[27] This model bridges the gap between in vitro cell-based assays and more complex human tumor xenograft models.[27]

Part 3: Visualizing the Path Forward: Workflows and Pathways

Clear visualization of experimental workflows and biological pathways is crucial for effective communication and data interpretation.

General Workflow for Pyrazole Synthesis and Screening

Caption: A generalized workflow for the synthesis and biological screening of novel pyrazole derivatives.

Knorr Pyrazole Synthesis Pathway

Caption: The reaction pathway of the Knorr pyrazole synthesis.

Conclusion

The synthesis and biological evaluation of novel pyrazole derivatives is a dynamic and rewarding area of research. By combining a deep understanding of synthetic organic chemistry with a systematic approach to biological screening, researchers can unlock the full therapeutic potential of this remarkable heterocyclic scaffold. This guide has provided a framework for the strategic design, synthesis, and evaluation of novel pyrazole derivatives, with the ultimate goal of accelerating the discovery of new and effective medicines.

References

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

-

IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. ResearchGate. [Link]

-

Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. oie.int. [Link]

-

Latest Developed Methods for Antimicrobial Susceptibility Testing. Longdom Publishing. [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. acgpubs.org. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. acgpubs.org. [Link]

-

Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]

-

“Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link]

-

in vivo animal models for screening potential anti–inflammatory and analgesic agents (literature review). ResearchGate. [Link]

-

Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher. [Link]

-

Overview on Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ijpras.com. [Link]

-

High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

-

ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR.org. [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]

-

In vivo Acute Inflammatory Models. Redoxis. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. [Link]

-

Current status of pyrazole and its biological activities. PMC. [Link]

-

A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. innovareacademics.in. [Link]

-

Screening by compound activity could accelerate drug discovery. Drug Target Review. [Link]

-

Identification of first active compounds in drug discovery. how to proceed?. Frontiers. [Link]

-

Screening Methods for the Evaluation of Biological Activity in Drug Discovery. HELDA - University of Helsinki. [Link]

-

In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. [Link]

-

(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

-

Hantzsch pyrrole synthesis. Wikipedia. [Link]

-

Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

-

Knorr Pyrazole Synthesis. organic-chemistry.org. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrar.org [ijrar.org]

- 3. jchr.org [jchr.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Knorr Pyrazole Synthesis [drugfuture.com]

- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 9. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 10. thieme-connect.com [thieme-connect.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. societachimica.it [societachimica.it]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. Frontiers | Identification of first active compounds in drug discovery. how to proceed? [frontiersin.org]

- 17. helda.helsinki.fi [helda.helsinki.fi]

- 18. drug.russellpublishing.co.uk [drug.russellpublishing.co.uk]

- 19. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ijprajournal.com [ijprajournal.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 24. integra-biosciences.com [integra-biosciences.com]

- 25. pdb.apec.org [pdb.apec.org]

- 26. longdom.org [longdom.org]

- 27. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 28. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

- 29. researchgate.net [researchgate.net]

- 30. ijpras.com [ijpras.com]

Technical Guide: In Vitro Biological Evaluation of New Pyrazole Compounds

Strategic Overview: The Pyrazole Privilege

The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is not merely a chemical building block; it is a "privileged scaffold" in modern medicinal chemistry.[1] Its ability to act as both a hydrogen bond donor and acceptor allows it to bind with high affinity to diverse biological targets, particularly ATP-binding pockets of kinases (e.g., Ruxolitinib, Ibrutinib) and G-protein coupled receptors (e.g., Rimonabant) [1].

However, the lipophilicity that drives this potency often leads to poor aqueous solubility and non-specific binding. This guide moves beyond generic screening to a rigorous, self-validating evaluation pipeline designed specifically to mitigate the common liabilities of pyrazole derivatives while characterizing their therapeutic potential.

The Evaluation Pipeline

The following workflow enforces a "fail early, fail cheap" philosophy. We do not move to expensive kinase panels until physicochemical integrity is proven.

Caption: The critical path for pyrazole evaluation. SI = Selectivity Index (CC50/IC50).

Phase 1: Physicochemical Integrity (The Gatekeeper)

Before biological testing, we must validate that the compound exists in solution. Pyrazoles are often highly crystalline and lipophilic. A compound that precipitates in the assay buffer will yield false negatives (lack of potency) or false positives (aggregates sequestering the enzyme).

Protocol: Kinetic Solubility (Nephelometry)

Objective: Determine the maximum concentration at which the compound remains soluble in assay buffer (PBS, pH 7.4) with 1% DMSO.

-

Stock Prep: Dissolve pyrazole derivative in 100% DMSO to 10 mM.

-

Dilution: Spiked into PBS (pH 7.4) in a 96-well plate to final concentrations of 1, 10, 50, and 100 µM (final DMSO 1%).

-

Incubation: Shake for 90 minutes at Room Temperature (RT).

-

Readout: Measure light scattering (nephelometry) or absorbance at 620 nm.

-

Validation: If OD620 > 0.01 compared to blank, the compound has precipitated.

Expert Insight: If your pyrazole precipitates at 10 µM, do not proceed to cell-based assays. You are measuring the toxicity of a crystal, not a drug [2].

Phase 2: Cellular Safety & Proliferation Screening

We utilize the MTT assay for high-throughput screening, but with a critical caveat: Pyrazoles can be reductive. Some pyrazole derivatives can chemically reduce the MTT tetrazolium salt to formazan without live cells, leading to false viability readings.

Protocol: Validated MTT Cytotoxicity Assay

Objective: Determine CC50 (Cytotoxic Concentration 50%) against a panel of cancer lines (e.g., A549, MCF-7) and normal fibroblasts (NIH/3T3).

-

Seeding: Plate cells (3,000–5,000/well) in 96-well plates. Incubate 24h for attachment.

-

Treatment: Add compounds (0.1 – 100 µM) for 48h or 72h.

-

Dye Addition: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

-

Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve purple formazan crystals.

-

Quantification: Read Absorbance at 570 nm (reference 630 nm).

Self-Validating Step (The "Cell-Free" Control): Incubate the highest concentration of your pyrazole compound with MTT reagent in a well without cells. If the solution turns purple, your compound is interfering. Switch to an ATP-based luminescence assay (e.g., CellTiter-Glo) immediately [3].

Phase 3: Target-Specific Efficacy (Kinase Inhibition)

Given the pyrazole scaffold's prevalence in kinase inhibition (e.g., targeting EGFR or VEGFR), we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . This is superior to radioactive

Mechanism: The Kinase Cascade

The compound must block the phosphorylation of the substrate.

Caption: Pyrazoles typically act as ATP-competitive inhibitors at the RTK level, halting the MAPK cascade.

Protocol: TR-FRET Kinase Assay (LanthaScreen)

Objective: Calculate IC50 against recombinant kinase (e.g., EGFR).

-

Reagents:

-

Kinase: Recombinant human EGFR.

-

Substrate: Fluorescein-labeled Poly-GT.

-

Antibody: Terbium (Tb)-labeled anti-phosphotyrosine.

-

ATP: at

concentration (critical for competitive inhibitors).

-

-

Reaction:

-

Mix Kinase + Inhibitor (Pyrazole) + Substrate + ATP in 384-well plate.

-

Incubate 60 min at RT (allow phosphorylation).

-

-

Detection:

-

Add Tb-labeled antibody + EDTA (stops reaction).

-

The antibody binds phosphorylated substrate.

-

-

Readout:

-

Excitation: 340 nm.

-

Emission 1: 495 nm (Tb donor).

-

Emission 2: 520 nm (Fluorescein acceptor - FRET signal).[4]

-

Ratio: Em520 / Em495.

-

-

Analysis: A decrease in the ratio indicates inhibition of phosphorylation [4].

Phase 4: Mechanistic Validation (Apoptosis)

Mere growth inhibition is insufficient; we must determine if the compound is cytostatic (stops division) or cytotoxic (kills cells). Pyrazoles frequently induce apoptosis via the mitochondrial pathway.

Protocol: Annexin V-FITC / PI Flow Cytometry

Objective: Quantify early vs. late apoptosis.

-

Harvest: Trypsinize treated cells (ensure floating dead cells are collected—do not discard supernatant!).

-

Wash: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer (HEPES/NaOH, pH 7.4).

-

Stain:

-

Incubate: 15 min at RT in the dark.

-

Acquisition: Flow Cytometer (e.g., BD FACSCanto). Collect 10,000 events.

-

Q1 (Annexin-/PI+): Necrotic (Error/Debris).

-

Q2 (Annexin+/PI+): Late Apoptotic.

-

Q3 (Annexin-/PI-): Live.

-

Q4 (Annexin+/PI-): Early Apoptotic.[5]

-

Expert Insight: If you see high PI only (Q1) without Annexin V (Q4), your compound might be causing direct membrane lysis (toxicity) rather than programmed cell death [5].

Data Presentation: Comparative Analysis

Summarize your findings in a clear, comparative format to drive decision-making.

Table 1: Biological Profile of New Pyrazole Derivatives (Example Data)

| Compound ID | Solubility (PBS) | A549 IC50 (µM) | NIH/3T3 CC50 (µM) | SI (Safety) | EGFR Kinase IC50 (nM) | Primary MoA |

| PYR-101 | >100 µM | 2.5 ± 0.2 | >100 | >40 | 45 ± 5 | Apoptosis (Early) |

| PYR-102 | 5 µM (Poor) | N/A* | N/A | N/A | 12 ± 2 | Precipitated |

| Celecoxib | ~5 µM | 8.1 ± 0.5 | 55 | 6.8 | >1000 | COX-2 Inhibitor |

| Doxorubicin | Soluble | 0.8 ± 0.1 | 1.2 | 1.5 | N/A | DNA Intercalation |

Note: PYR-102 shows high enzymatic potency but failed solubility criteria, making it a poor drug candidate despite its "activity."

References

-

Alam, M. A. (2023).[1] Pyrazole: an emerging privileged scaffold in drug discovery.[1] Future Medicinal Chemistry, 15(21), 2011-2023.[1] Link

-

Charles River Laboratories. (n.d.). Small Molecule Drug Discovery: ADME and Physicochemical Profiling. Charles River.[7] Link

-

NCI. (2015). MTT Assay Protocol for Cell Viability. National Institutes of Health.[1] Link

-

Thermo Fisher Scientific. (n.d.). LanthaScreen™ Kinase Assay Validation Protocol. Thermo Fisher. Link

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.[3][5][8] R&D Systems. Link

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy | Anticancer Research [ar.iiarjournals.org]

- 5. docs.abcam.com [docs.abcam.com]

- 6. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 7. criver.com [criver.com]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Spectroscopic Analysis of Novel Pyrazole Derivatives: A Technical Guide

This guide details the spectroscopic characterization of novel pyrazole derivatives, focusing on the critical challenge of distinguishing regioisomers (1,3- vs. 1,5-disubstituted) and tautomers. The protocols below synthesize standard analytical chemistry with advanced structural elucidation logic.

Executive Summary In drug discovery, the pyrazole scaffold is ubiquitous, yet its analysis is plagued by tautomeric ambiguity and regioisomerism during synthesis (e.g., N-alkylation of asymmetric pyrazoles). Misassigning the position of a substituent (N1 vs. N2) can lead to erroneous Structure-Activity Relationship (SAR) models. This guide provides a definitive, multi-modal workflow to structurally validate pyrazole derivatives using MS, IR, and 1D/2D NMR.

Mass Spectrometry (MS): Fragmentation & Purity

While NMR provides connectivity, High-Resolution Mass Spectrometry (HRMS) is the first line of defense for confirming elemental composition and analyzing fragmentation patterns characteristic of the pyrazole ring.

Ionization & Fragmentation Mechanisms[1]

-

Ionization Source: Electrospray Ionization (ESI) in positive mode (

) is preferred due to the basicity of the "pyridine-like" nitrogen (N2). -

Diagnostic Fragmentations:

-

Loss of

(28 Da): Characteristic of pyrazoles/pyrazolines, often leading to cyclopropane or aziridine derivatives (ring contraction). -

Loss of HCN (27 Da): Common in heteroaromatic rings.

-

Substituent Cleavage: "Ortho-effect" type mechanisms where N1-substituents interact with C5-substituents during fragmentation.

-

Graphviz: MS Fragmentation Logic

The following diagram illustrates the typical fragmentation pathway for a substituted pyrazole under Collision-Induced Dissociation (CID).

Figure 1: Common ESI-MS/MS fragmentation pathways for pyrazole derivatives.

Infrared Spectroscopy (IR): Functional Group Fingerprinting

IR is primarily used here to distinguish between N-unsubstituted pyrazoles (which show tautomerism) and N-alkylated derivatives.

Key Diagnostic Bands

| Functional Group | Wavenumber ( | Description |

| N-H Stretch | 3100–3400 | Broad band in unsubstituted pyrazoles. Disappears upon N-alkylation (confirmation of reaction completion). |

| C=N Stretch | 1580–1600 | Characteristic pyrazole ring breathing. |

| N-N Stretch | ~1000–1100 | Weak, often obscured, but diagnostic of the hydrazine backbone. |

| Substituents | Variable | E.g., |

Nuclear Magnetic Resonance (NMR): The Definitive Structural Tool

NMR is the only method capable of unambiguously distinguishing between 1,3-disubstituted and 1,5-disubstituted regioisomers.

1H & 13C NMR Characteristics[2][3][4][5]

-

H4 Proton: The proton at position 4 is usually the most shielded ring proton (

6.0–6.8 ppm) and appears as a singlet (if C3/C5 are substituted) or doublet. -

N-Alkylation Shift: The carbon attached to the N1 nitrogen shifts significantly compared to the unalkylated precursor.

-

13C Shifts:

-

C3 vs. C5: In 1-substituted pyrazoles, C3 and C5 have distinct chemical environments. Typically, C5 (adjacent to N1) resonates downfield of C3 (adjacent to N2), but this can invert depending on electron-withdrawing groups (EWG). 2D NMR is required for certainty.

-

2D NMR: The "Smoking Gun" for Regioisomers

To distinguish Isomer A (1,3-disubstituted) from Isomer B (1,5-disubstituted), you must establish spatial proximity.

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

1,5-Isomer: The N-Alkyl protons will show a strong NOE correlation with the substituent at C5 (e.g., Phenyl protons).

-

1,3-Isomer: The N-Alkyl protons will show a strong NOE correlation with the proton at C5 (H5).

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Look for 3-bond couplings (

) from the N-Alkyl protons to the ring carbons.[1]

-

Graphviz: Regioisomer Determination Workflow

This logic flow guides the analyst through the decision process.

Figure 2: NMR logic flow for distinguishing pyrazole regioisomers.

Integrated Structural Elucidation Workflow

The following table summarizes the data integration process.

| Technique | Primary Question Answered | Critical Observation |

| LC-MS (ESI+) | Is the mass correct? | |

| IR (Solid/ATR) | Did N-alkylation occur? | Disappearance of broad NH stretch (3200 |

| 1H NMR | Purity & Integration? | Ratio of N-Alkyl protons to Aromatic protons. |

| NOESY | Which Regioisomer? | 1,5-isomer: N-CH2 |

| 15N NMR (Optional) | Nitrogen Environment? | N1 (pyrrole-like) vs N2 (pyridine-like) shifts confirm alkylation site. |

Experimental Protocols

Protocol A: Regioisomer Determination via NOESY

Objective: Distinguish between 1-alkyl-3-phenylpyrazole and 1-alkyl-5-phenylpyrazole.

-

Sample Prep: Dissolve ~10-15 mg of the purified derivative in 0.6 mL of

or -

1H NMR Acquisition: Acquire a standard proton spectrum (16 scans, 2s relaxation delay). Assign the N-methylene protons (

4.0–5.5 ppm) and the phenyl/aromatic protons. -

NOESY Setup:

-

Select the standard gradient NOESY pulse sequence (e.g., noesygpph on Bruker).

-

Mixing Time: Set to 300–500 ms . (Too short = no signal; Too long = spin diffusion).

-

Scans: 16–32 scans per increment; 256 increments in F1.

-

-

Processing: Apply a 90° shifted sine-bell squared window function. Phase manually.

-

Analysis:

-

Draw a horizontal line from the N-methylene signal.

-

Look for cross-peaks at the chemical shift of the C5-substituent (e.g., ortho-phenyl protons).

-

Positive Result: A cross-peak confirms the 1,5-isomer (steric proximity).

-

Negative Result: Absence of this peak, and presence of a cross-peak to a singlet aromatic proton, suggests the 1,3-isomer .

-

Protocol B: Tautomer Identification (Variable Temperature NMR)

Objective: Confirm if broad signals are due to dynamic NH tautomerism.

-

Sample Prep: Dissolve sample in

(high boiling point). -

Initial Scan: Acquire 1H NMR at 25°C (298 K). Note broad peaks for C3-H/C5-H or NH.

-

Heating: Increase probe temperature to 80°C (353 K) in 10°C increments.

-

Observation:

-

If tautomerism is present, broad peaks will sharpen (coalescence) or average into a single sharp peak as the exchange rate becomes fast on the NMR timescale.

-

If peaks remain broad or decompose, the issue is likely aggregation or degradation, not tautomerism.

-

References

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Source: Digital CSIC (Spanish National Research Council) [Link]

-

Characterization of 4,5-dihydro-1H-pyrazole derivatives by 13C NMR spectroscopy. Source: Magnetic Resonance in Chemistry (via PubMed) [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives. Source: National Institutes of Health (PMC) [Link]

-

Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Source: Oxford Instruments Application Note [Link]

-

Mass spectrometric study of some pyrazoline derivatives. Source: Rapid Communications in Mass Spectrometry (via ResearchGate) [Link]

Sources

Preliminary pharmacokinetic profiling of 3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide.

Executive Summary & Molecular Logic

This technical guide outlines the strategic framework for the preliminary pharmacokinetic (PK) profiling of 3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanamide . As a

The low molecular weight (~168.2 g/mol ) and high polarity suggest a PK profile driven by renal elimination and potential paracellular absorption, rather than extensive hepatic metabolism. Consequently, standard Reversed-Phase (RP) chromatography may fail to retain the analyte, necessitating Hydrophilic Interaction Liquid Chromatography (HILIC) . This guide prioritizes method development for polar retention and transporter-mediated uptake analysis (e.g., PEPT1/2).

Physicochemical Characterization (The Foundation)

Before initiating animal studies, the physicochemical "personality" of the molecule must be established to guide assay selection.

Predicted Properties & Implications

| Property | Value (Predicted) | PK/Bioanalytical Implication |

| Formula | Nitrogen-rich; likely susceptible to ion suppression in MS. | |

| MW | 168.20 g/mol | High glomerular filtration rate; potential for paracellular absorption. |

| LogP / LogD | < 0 (Hydrophilic) | Poor retention on C18 columns; low blood-brain barrier (BBB) penetration unless active transport exists. |

| pKa (Basic) | ~8.5 - 9.5 (Amine) | Positively charged at physiological pH (7.4); requires acidic mobile phase for MS sensitivity. |

| PSA | > 80 Ų | High Polar Surface Area suggests limited passive transcellular diffusion. |

Solubility & Stability Protocol

-

Solubility Screen: Test in pH 1.2, 4.5, and 7.4 buffers. Expectation: High solubility across all pH ranges.

-

Solution Stability: The primary amine is susceptible to oxidation; the amide bond is generally stable but should be monitored for hydrolysis in plasma.

-

Action: Stabilize plasma samples with 0.5% Formic Acid immediately upon collection to prevent degradation and lock protonation state.

-

Bioanalytical Method Development (LC-MS/MS)

The critical failure point for this molecule is lack of retention on standard C18 columns, leading to elution in the void volume where ion suppression is highest.

Chromatographic Strategy: The HILIC Shift

Do not use standard C18. Use HILIC or a Polar-Embedded phase.

-

Column Selection: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 50 mm, 1.7 µm).

-

Mobile Phases:

-

MP A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).

-

MP B: Acetonitrile with 0.1% Formic Acid.[1]

-

-

Gradient: Start high organic (90% B)

ramp to 50% B -

Detection: ESI Positive Mode (

).-

MRM Transition: Monitor parent

169.1

-

Sample Preparation: Protein Precipitation (PPT)

Liquid-Liquid Extraction (LLE) is unsuitable due to the molecule's hydrophilicity (it will stay in the aqueous phase).

Protocol:

-

Aliquot 50 µL Plasma.

-

Add 200 µL Acetonitrile containing Internal Standard (IS). Note: Use a structural analog or stable isotope label (

or -

Vortex (2 min) and Centrifuge (4000g, 10 min, 4°C).

-

Inject supernatant directly (HILIC compatible).

Method Validation Decision Tree

Caption: Decision logic for selecting HILIC chromatography over Reversed-Phase for hydrophilic pyrazole derivatives.

In Vitro ADME Profiling

Before in vivo dosing, mechanistic clearance and absorption must be defined.

Metabolic Stability (Microsomal)

-

System: Liver Microsomes (Mouse/Rat/Human) + NADPH regenerating system.

-

Rationale: While the amide bond is stable, the N-methyl group on the pyrazole is a potential site for demethylation by CYPs.

-

Protocol:

-

Incubate 1 µM compound at 37°C.

-

Sample at 0, 15, 30, 60 min.

-

Quench with ACN/IS.

-

Calculate

(Intrinsic Clearance).

-

Permeability & Transporters (Caco-2)

-

Hypothesis: As a

-amino acid analog, this molecule may be a substrate for PEPT1 (SLC15A1) or PAT1 (SLC36A1) transporters. -

Assay: Caco-2 Apical-to-Basolateral (A-B) vs. Basolateral-to-Apical (B-A).

-

Success Criteria:

- cm/s indicates good oral absorption.

-

Efflux Ratio

indicates P-gp or BCRP efflux (unlikely for this size, but possible).

In Vivo Pharmacokinetic Protocol (Rat)

This protocol is designed to calculate Bioavailability (

Study Design

-

Species: Sprague-Dawley Rats (Male, n=3 per arm), cannulated (jugular vein).

-

Formulation:

-

IV: Saline or PBS (pH 7.4). (High solubility expected).

-

PO: Water or 0.5% Methylcellulose.

-

-

Dosing:

-

Arm 1 (IV): 1 mg/kg (Bolus).

-

Arm 2 (PO): 5 mg/kg (Gavage).

-

Sampling Schedule

-

Blood Collection: 0.2 mL via cannula.

-

Timepoints:

-

IV: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 h.

-

PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 h.

-

-

Processing: Centrifuge at 4°C, harvest plasma, store at -80°C.

Data Analysis (NCA)

Use Phoenix WinNonlin or equivalent software.

| Parameter | Definition | Significance for this Molecule |

| Time to max concentration | Rapid | |

| Peak concentration | Safety threshold indicator. | |

| Total exposure | Used to calc Bioavailability ( | |

| Systemic Clearance | If | |

| Volume of Distribution | If |

PK Workflow Diagram

Caption: Step-by-step workflow for the in vivo pharmacokinetic assessment.

References

-

US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

- Jian, W., et al. (2010). HILIC-MS/MS for the determination of polar compounds in biological matrices. Journal of Chromatography B. (Context: General protocol for polar amines).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted pyrazoles. (Used for physicochemical property estimation).[2] [Link]

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for ADME/PK causality principles).

Sources

Methodological & Application

Application Notes & Protocols for the Development of Pyrazole-Based Kinase Inhibitors

Introduction: The Power of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][] This has made them one of the most important classes of drug targets.[3] The pyrazole ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in successful kinase inhibitors due to its favorable properties.[4][5] Several FDA-approved kinase inhibitors, such as Ruxolitinib (a JAK inhibitor) and Encorafenib (a B-Raf inhibitor), feature a pyrazole core, underscoring its significance in the development of targeted therapies.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel pyrazole-based inhibitors for specific kinase targets. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer insights gleaned from extensive experience in the field.

I. Design and Synthesis of Pyrazole-Based Compound Libraries

The journey to a potent and selective kinase inhibitor begins with the thoughtful design and synthesis of a diverse library of pyrazole-containing compounds. The synthetic accessibility of the pyrazole ring allows for a wide range of chemical modifications, which is crucial for exploring the structure-activity relationship (SAR).[4][6]

A. Rationale for Synthetic Routes

The choice of synthetic strategy is dictated by the desired substitution patterns on the pyrazole ring, which in turn are guided by the structural features of the target kinase's ATP-binding site. A common and versatile approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] This method allows for the introduction of diversity at multiple positions of the pyrazole core.

B. General Workflow for Pyrazole Library Synthesis

The following diagram illustrates a typical workflow for the synthesis of a pyrazole-based compound library.

Caption: Workflow for Pyrazole Library Synthesis.

C. Detailed Protocol: Synthesis of a 3,5-Disubstituted Pyrazole

This protocol provides a representative example of pyrazole synthesis.

Materials:

-

Substituted 1,3-diketone (1.0 eq)

-

Hydrazine hydrate or substituted hydrazine (1.1 eq)

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask, condenser, magnetic stirrer

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone in ethanol.

-

Addition of Reagents: Add the hydrazine derivative to the solution, followed by a catalytic amount of glacial acetic acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

-

Characterization: Characterize the purified pyrazole derivative by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[7]

II. In Vitro Screening of Pyrazole-Based Inhibitors

High-throughput screening (HTS) is essential for identifying initial "hits" from the synthesized compound library.[1] A variety of assay formats are available, each with its own advantages and limitations.[3]

A. Choosing the Right Assay

The choice of assay depends on factors such as the nature of the kinase, the availability of reagents, and the desired throughput. Common assay types include:

-

Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate from ATP onto a substrate.[3]

-

Fluorescence-Based Assays: These assays utilize fluorescent probes to detect either ATP consumption or substrate phosphorylation.[8]

-

Luminescence-Based Assays: These assays, such as the Kinase-Glo® assay, measure the amount of ATP remaining in a reaction by using a luciferase-luciferin system.[9]

B. High-Throughput Screening Workflow

The following diagram outlines a typical HTS workflow for identifying kinase inhibitors.

Caption: High-Throughput Screening Workflow.

C. Detailed Protocol: Luciferase-Based Kinase Assay (e.g., Kinase-Glo®)

This protocol is a widely used, non-radioactive method for determining kinase activity and inhibition.[9]

Materials:

-

Kinase of interest

-

Substrate (protein or peptide)

-

Pyrazole compound library (in DMSO)

-

ATP

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Prepare Reagents: Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions. Prepare serial dilutions of the pyrazole compounds.

-

Kinase Reaction:

-

Add assay buffer to each well.

-

Add the pyrazole compounds at various concentrations (and DMSO as a vehicle control).

-

Add the kinase and substrate to each well.

-

Initiate the reaction by adding ATP.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ATP Detection: Add an equal volume of Kinase-Glo® reagent to each well.

-

Luminescence Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

III. Structure-Activity Relationship (SAR) and Lead Optimization

The initial hits from the HTS are rarely optimal. Lead optimization is an iterative process of modifying the chemical structure of the lead compounds to improve their potency, selectivity, and drug-like properties.[10]

A. The Iterative Cycle of SAR

SAR studies involve systematically modifying the lead structure and evaluating the impact on its biological activity.[11][12][13] This process is guided by an understanding of the kinase's active site and computational modeling.

Caption: Iterative Cycle of SAR.

B. Case Study: SAR of Pyrazole-Based JAK Inhibitors

The Janus kinase (JAK) family is a key target in inflammatory diseases.[] SAR studies on pyrazole-based JAK inhibitors have revealed key structural features for potent and selective inhibition.[14][15] For example, modifications to the N1 position of the pyrazole ring can significantly impact selectivity among JAK family members.[16]

Table 1: Illustrative SAR Data for Pyrazole-Based JAK Inhibitors

| Compound | R1 Group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |

| Lead A | -H | 50 | 45 | 60 |

| Analog A-1 | -CH₃ | 25 | 20 | 40 |

| Analog A-2 | -Cyclopropyl | 5 | 3 | 10 |

| Analog A-3 | -Phenyl | 100 | 120 | 150 |

This is representative data for illustrative purposes.

IV. Cellular and In Vivo Evaluation

Promising lead compounds must be evaluated in more complex biological systems to assess their potential as therapeutic agents.

A. Cell-Based Assays

Cell-based assays are crucial for determining a compound's ability to inhibit the target kinase within a cellular context and to assess its effect on cell proliferation and signaling pathways.

Protocol: Western Blot Analysis of Target Phosphorylation

This protocol determines if the pyrazole inhibitor can block the phosphorylation of a downstream substrate of the target kinase in cells.

Materials:

-

Cancer cell line expressing the target kinase

-

Pyrazole inhibitor

-

Cell lysis buffer

-

Primary antibodies (total and phosphorylated forms of the target and downstream substrate)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and treat with various concentrations of the pyrazole inhibitor for a specified time.

-

Cell Lysis: Lyse the cells and collect the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary and secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.

B. In Vivo Preclinical Studies

In vivo studies in animal models are necessary to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the lead compound, as well as its efficacy and safety.[10][17][18]

Key In Vivo Studies:

-

Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.

-

Pharmacodynamics (PD): Assess the effect of the compound on the target kinase in the animal model.

-

Efficacy Studies: Evaluate the therapeutic effect of the compound in a disease model (e.g., tumor xenograft model for cancer).[19][20]

-

Toxicology Studies: Assess the safety profile of the compound.

V. Conclusion

The development of pyrazole-based kinase inhibitors is a multidisciplinary endeavor that requires a systematic and iterative approach. The versatility of the pyrazole scaffold, combined with robust screening and optimization strategies, has led to the discovery of numerous potent and selective kinase inhibitors.[21][22] By following the principles and protocols outlined in these application notes, researchers can enhance their efforts to develop the next generation of targeted therapies.

References

-

Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. PubMed. Available at: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

-

In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. PMC. Available at: [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. Available at: [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC - NIH. Available at: [Link]

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Publications. Available at: [Link]

-

Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). PubMed. Available at: [Link]

-

In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. PubMed. Available at: [Link]

-

Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. PubMed. Available at: [Link]

-

Non-oxime pyrazole based inhibitors of B-Raf kinase. ScienceDirect. Available at: [Link]

-

Novel JAK Inhibitors to Reduce Graft-Versus-Host Disease after Allogeneic Hematopoietic Cell Transplantation in a Preclinical Mouse Model. MDPI. Available at: [Link]

-

Potent and selective pyrazole-based inhibitors of B-Raf kinase. PubMed. Available at: [Link]

-

Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). ResearchGate. Available at: [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]

-

Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. Available at: [Link]

-

Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. ResearchGate. Available at: [Link]

-

An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors. ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

High Throughput Screening for Protein Kinase Inhibitors. Bentham Science. Available at: [Link]

-

Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. PubMed. Available at: [Link]

-

New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. PMC. Available at: [Link]

-

Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Publishing. Available at: [Link]

-

Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]

-

Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Bentham Science. Available at: [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

-

In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. MDPI. Available at: [Link]

-

Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption. PMC. Available at: [Link]

-

Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. Available at: [Link]

-

KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [rjeid.com]

- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 7. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benthamscience.com [benthamscience.com]

- 14. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]

- 19. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]

Application Notes & Protocols: Utilizing Pyrazole Compounds in Models of Neurodegenerative Diseases

For: Researchers, scientists, and drug development professionals in the field of neurodegeneration.

Section 1: Foundational Principles & Strategic Overview

The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and synthetic tractability have led to its inclusion in numerous approved therapeutics.[1][3] In the context of neurodegenerative diseases such as Alzheimer's (AD) and Parkinson's (PD), pyrazole derivatives have emerged as powerful tools and promising therapeutic candidates.[4][5] This is due to their ability to be chemically tailored to interact with a wide array of biological targets implicated in the complex pathophysiology of these disorders.[6][7]

This guide provides an in-depth exploration of the application of pyrazole compounds in relevant preclinical models. It moves beyond simple procedural lists to explain the causal logic behind experimental design, empowering researchers to not only replicate but also adapt and innovate in their own laboratories. We will explore key molecular targets, provide validated protocols for in vitro and in vivo assessment, and offer insights into data interpretation and troubleshooting.

The overarching workflow for investigating a novel pyrazole compound in a neurodegenerative disease context follows a logical progression from initial characterization to in vivo validation.

Figure 1: High-level experimental workflow for pyrazole compound validation.

Section 2: Key Molecular Targets & Mechanisms of Action

Pyrazole derivatives achieve their neuroprotective effects by modulating a variety of key signaling pathways. Their structural flexibility allows for the design of potent and selective inhibitors for enzymes and receptors central to neurodegenerative processes.[2][8]

| Target Enzyme/Pathway | Associated Disease(s) | Therapeutic Rationale | Key Pyrazole Action |

| Glycogen Synthase Kinase-3β (GSK-3β) | Alzheimer's Disease | GSK-3β is a primary kinase responsible for the hyperphosphorylation of tau protein, leading to neurofibrillary tangles (NFTs).[9][10] | ATP-competitive inhibition, preventing tau phosphorylation and downstream pathology.[11][12] |

| Cyclin-Dependent Kinase 5 (CDK5) | Alzheimer's, Parkinson's | Dysregulation of CDK5, often by its activator p25, contributes to tau hyperphosphorylation, neuronal death, and synaptic dysfunction.[13][14] | Inhibition of the CDK5/p25 complex, reducing aberrant phosphorylation of substrates like tau and Drp1.[14][] |

| Cholinesterases (AChE, BChE) | Alzheimer's Disease | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the availability of the neurotransmitter acetylcholine, improving cognitive symptoms.[8][16] | Competitive or mixed inhibition of the enzyme's active site.[17][18] |

| Microglial Activation / Neuroinflammation | General Neurodegeneration | Chronic activation of microglia releases pro-inflammatory cytokines (e.g., IL-6, TNF-α) and reactive oxygen species (ROS), causing neuronal damage.[19][20] | Suppression of inflammatory signaling pathways, reducing the secretion of neurotoxic factors.[21][22] |

| Glucosylceramide Synthase (GCS) | Parkinson's Disease (GBA-mutant) | GBA gene mutations lead to lysosomal dysfunction. Inhibiting GCS reduces the accumulation of glucosylceramide, a potential driver of α-synuclein pathology.[23][24] | Inhibition of GCS enzyme activity, rebalancing sphingolipid metabolism.[23] |

| Monoamine Oxidase (MAO-A/B) | Parkinson's, Depression | MAO enzymes degrade neurotransmitters like dopamine. Inhibition increases dopamine levels (in PD) and modulates mood.[16][25] | Selective inhibition of MAO-A or MAO-B isoforms.[26][27] |

The GSK-3β Pathway in Alzheimer's Disease

GSK-3β is a critical nexus linking the two primary pathologies of AD: amyloid-beta (Aβ) plaques and tau tangles.[10] Aβ oligomers can trigger signaling cascades that lead to the over-activation of GSK-3β. This, in turn, phosphorylates tau, causing it to detach from microtubules and aggregate into NFTs, ultimately leading to synaptic dysfunction and neuronal death.[12]

Sources

- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. "Pyrazole scaffold synthesis, functionalization, and applications in Al" by Xuefei Li, Yanbo Yu et al. [digitalcommons.wustl.edu]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Structure-Guided Design of a Highly Selective Glycogen Synthase Kinase-3β Inhibitor: a Superior Neuroprotective Pyrazolone Showing Antimania Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New insights into the role of GSK-3β in the brain: from neurodegenerative disease to tumorigenesis [PeerJ] [peerj.com]

- 13. What are CDK5 inhibitors and how do they work? [synapse.patsnap.com]

- 14. Frontiers | Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders [frontiersin.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) [mdpi.com]

- 18. benthamscience.com [benthamscience.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Pyrazole Ureas as Low Dose, CNS Penetrant Glucosylceramide Synthase Inhibitors for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methods for Assessing the Antimicrobial Properties of Novel Pyrazoles: Application Notes and Protocols

Introduction: The Pressing Need for Novel Antimicrobial Agents and the Role of Pyrazoles

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The relentless evolution of resistance mechanisms necessitates a robust pipeline of novel antimicrobial agents with diverse mechanisms of action.[1][2] In this context, heterocyclic compounds, particularly those containing the pyrazole nucleus, have garnered significant attention in medicinal chemistry.[3][4][5][6] Pyrazoles are a class of five-membered heterocyclic compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[3][7][8] The versatility of the pyrazole scaffold allows for extensive chemical modification, making it an attractive framework for the development of new therapeutics targeting both Gram-positive and Gram-negative bacteria.[9][10][11]

This guide provides a comprehensive overview of standardized and validated methods for assessing the in vitro antimicrobial properties of novel pyrazole derivatives. Tailored for researchers, scientists, and drug development professionals, these detailed protocols are grounded in the authoritative guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure scientific integrity and reproducibility.

Part 1: Foundational Assays for Primary Antimicrobial Screening

The initial assessment of a novel pyrazole's antimicrobial potential typically involves determining its minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[12][13][14] This is a fundamental quantitative measure of a compound's potency.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.[12][15] It is a quantitative assay that provides a precise measure of a compound's inhibitory activity. This method is highly adaptable for screening numerous compounds against a panel of microorganisms. The protocols are based on the guidelines set forth in CLSI document M07 and EUCAST recommendations.[13][16][17][18]

Causality Behind Experimental Choices:

-

Choice of Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria as it has a defined composition and does not antagonize most antimicrobial agents.[17] For fastidious organisms, supplementation may be necessary.[17]

-

Inoculum Preparation: Standardization of the bacterial inoculum to a 0.5 McFarland standard is critical for the reproducibility of MIC results.[7][19][20] This turbidity standard corresponds to a specific bacterial density (approximately 1-2 x 10⁸ CFU/mL), ensuring that the final inoculum in the assay is consistent.[19]

-

Serial Dilutions: A two-fold serial dilution of the pyrazole compound allows for the determination of the MIC over a clinically and biologically relevant concentration range.

Experimental Protocol: Broth Microdilution

-

Preparation of Pyrazole Stock Solution:

-

Dissolve the novel pyrazole compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).[14] Note: It is crucial to determine the maximum concentration of the solvent that does not affect microbial growth and to include a solvent control in the assay.

-

-

Preparation of Microtiter Plates:

-

Using a 96-well microtiter plate, add 100 µL of CAMHB to all wells.

-

Add 100 µL of the pyrazole stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of pyrazole concentrations.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[3][19] This can be done visually or using a spectrophotometer.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a positive control well (bacteria and medium only) and a negative control well (medium only). A solvent control well (bacteria, medium, and the highest concentration of solvent used) should also be included.

-

Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[21][22]

-

-

Reading and Interpreting Results:

-

The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth (turbidity) of the microorganism.[12] This can be determined visually or with a plate reader.

-

The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the MIC value to established clinical breakpoints provided by CLSI (M100 document) or EUCAST, if available for the specific microorganism and compound class.[16][23][24][25][26]

-

Diagram: Broth Microdilution Workflow

Caption: Workflow for MIC determination by broth microdilution.

Agar Well Diffusion Method

The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of compounds.[20][23][27] It is a qualitative or semi-quantitative assay based on the diffusion of the test compound through an agar medium, resulting in a zone of growth inhibition.[20]

Causality Behind Experimental Choices:

-

Agar Medium: Mueller-Hinton Agar (MHA) is the recommended medium for routine susceptibility testing of non-fastidious bacteria due to its consistency and low concentration of inhibitors.[22]

-

Inoculum Lawn: Creating a uniform lawn of bacteria is essential for obtaining clear and reproducible zones of inhibition.

-

Well Creation: Creating a well in the agar allows for the containment of a specific volume of the pyrazole solution, from which it diffuses into the surrounding medium.

Experimental Protocol: Agar Well Diffusion

-

Preparation of Inoculum:

-

Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate in three directions to ensure a uniform lawn of growth.[28]

-

Allow the plate to dry for 3-5 minutes.

-

-

Well Creation and Application of Pyrazole:

-

Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer or a pipette tip.[11][20]

-

Carefully add a defined volume (e.g., 50-100 µL) of the pyrazole solution (at a known concentration) into each well.[20]

-

Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the pyrazole) in separate wells.[22]

-

-

Incubation and Measurement:

-

Interpretation:

-

The diameter of the zone of inhibition is proportional to the antimicrobial activity of the pyrazole compound. A larger zone of inhibition indicates greater activity.

-

Data Presentation: Example MIC and Zone of Inhibition Data

| Compound | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |

| Pyrazole A | Staphylococcus aureus ATCC 29213 | 8 | 18 |

| Pyrazole A | Escherichia coli ATCC 25922 | 32 | 12 |

| Pyrazole B | Staphylococcus aureus ATCC 29213 | 16 | 15 |

| Pyrazole B | Escherichia coli ATCC 25922 | >64 | 0 |

| Ciprofloxacin | Staphylococcus aureus ATCC 29213 | 0.5 | 25 |

| Ciprofloxacin | Escherichia coli ATCC 25922 | 0.25 | 30 |

Part 2: Advanced Assays for Characterizing Antimicrobial Dynamics

Beyond determining the minimum concentration required for inhibition, it is crucial to understand the dynamics of the antimicrobial action. Time-kill assays provide valuable information on whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[21][29][30]

Time-Kill Kinetics Assay

This assay measures the rate of bacterial killing over time in the presence of an antimicrobial agent.[17][29][31] It is a dynamic method that provides a more detailed picture of the antimicrobial effect than the static MIC assay. The protocol is based on the CLSI M26-A guideline.[32]

Causality Behind Experimental Choices:

-

Concentrations Tested: Testing at multiples of the MIC (e.g., 1x, 2x, 4x MIC) provides insight into the concentration-dependent or time-dependent nature of the killing activity.[33]

-

Time Points: Sampling at various time points (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a killing curve, illustrating the rate and extent of bacterial killing.[33]

-

Viable Cell Counting: Serial dilution and plating is the gold standard for quantifying the number of viable bacteria (CFU/mL) at each time point.

Experimental Protocol: Time-Kill Kinetics Assay

-

Preparation:

-

Determine the MIC of the pyrazole compound against the test organism using the broth microdilution method.

-

Prepare a standardized inoculum of the test organism as previously described.

-

-

Assay Setup:

-

In sterile flasks or tubes, prepare solutions of the pyrazole compound in CAMHB at concentrations corresponding to multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC).

-

Include a growth control flask with no compound.

-

Inoculate each flask with the standardized bacterial suspension to a final density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

-

Sampling and Plating:

-

Immediately after inoculation (time 0) and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[33]

-

Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

-

Plate a specific volume of the appropriate dilutions onto Mueller-Hinton Agar plates.

-

-

Incubation and Counting:

-

Incubate the plates at 35-37°C for 18-24 hours.

-

Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

-

-

Data Analysis and Interpretation:

-

Plot the log₁₀ CFU/mL against time for each concentration of the pyrazole compound and the growth control.

-

A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21][29][30][32]

-

A bacteriostatic effect is characterized by a <3-log₁₀ reduction in CFU/mL, where bacterial growth is inhibited but not significantly reduced.[21]

-

Diagram: Time-Kill Assay Workflow

Caption: Workflow for the time-kill kinetics assay.

Part 3: Quality Control and Data Integrity

To ensure the validity and reproducibility of antimicrobial susceptibility testing, a robust quality control (QC) program is essential.

Quality Control Strains

Reference strains with known susceptibility profiles must be tested in parallel with the novel pyrazole compounds. These strains are used to monitor the performance of the test system.[9][34]

Commonly Used QC Strains (as per CLSI/EUCAST): [9][35][36]

-

Staphylococcus aureus ATCC 29213

-

Escherichia coli ATCC 25922

-

Pseudomonas aeruginosa ATCC 27853

-

Enterococcus faecalis ATCC 29212

The MIC values or zone diameters obtained for these QC strains must fall within the acceptable ranges specified in the CLSI M100 or EUCAST QC documents.[9][16]